molecular formula C5H6BrNO2 B15314085 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Cat. No.: B15314085
M. Wt: 192.01 g/mol
InChI Key: DXNUXSIPLOXHTP-UHFFFAOYSA-N
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Description

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both furan and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the bromination of a precursor molecule containing the furo[3,4-d][1,2]oxazole core. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

it is likely that similar bromination techniques used in laboratory synthesis could be scaled up for industrial purposes, with considerations for safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
  • 3-iodo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
  • 3-fluoro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Uniqueness

3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, iodo, and fluoro analogs, which may have different chemical and physical properties .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

3-bromo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H6BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h3-4H,1-2H2

InChI Key

DXNUXSIPLOXHTP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CO1)ON=C2Br

Origin of Product

United States

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